molecular formula C18H23N5O B2948041 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 2034253-75-1

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Número de catálogo: B2948041
Número CAS: 2034253-75-1
Peso molecular: 325.416
Clave InChI: WIQFBQAIQDVWOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole features a bicyclic 4,5,6,7-tetrahydro-1H-1,3-benzodiazole core with a methyl group at position 2 and a piperazine-carbonyl-pyridin-2-yl substituent at position 5. The piperazine linker enhances conformational flexibility, while the pyridinyl group may facilitate π-π stacking interactions in biological systems .

Propiedades

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-20-15-6-5-14(12-16(15)21-13)18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-4,7,14H,5-6,8-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFBQAIQDVWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the piperazine ring, the attachment of the pyridine moiety, and the construction of the benzodiazole core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with pyridine derivatives under basic conditions . The key steps include:

    Cyclization of 1,2-diamine derivatives: This step involves the reaction of protected 1,2-diamines with sulfonium salts to form piperazine intermediates.

    Attachment of pyridine moiety: The piperazine intermediates are then reacted with pyridine derivatives to form the desired compound.

    Formation of benzodiazole core: The final step involves the cyclization of the intermediate to form the benzodiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Core Structural Variations

Benzodiazole vs. Quinoline/Pyrazole Hybrids
  • Target Compound : The 4,5,6,7-tetrahydro-1H-1,3-benzodiazole core provides a rigid, partially saturated bicyclic system.
  • Compound 4f (): Replaces the benzodiazole with a quinoline-pyrazole hybrid. The trifluoromethyl and chloro groups on the pyridine ring improve metabolic stability and electron-withdrawing effects .
Substituent Modifications
  • CAS 2034451-78-8 () : Shares the benzodiazole core but substitutes the piperazine-pyridinyl group with a piperidine-pyridazin-3-yloxy moiety. The pyridazine ring (a diazine) is more electron-deficient than pyridine, which may alter binding specificity. The ether linkage in piperidine-pyridazine reduces flexibility compared to the amide bond in the target compound .
  • CAS 1788641-20-2 (): Features a pyrrolidin-3-yl substituent instead of piperazine. The smaller pyrrolidine ring (5-membered vs.

Functional Group and Pharmacokinetic Comparisons

Linker and Aromatic Group Impact
Compound Linker Type Aromatic Group Molecular Weight Key Pharmacokinetic Traits
Target Compound Piperazine-carbonyl Pyridin-2-yl ~357.4 (calc.) Moderate lipophilicity; balanced solubility
CAS 2034451-78-8 Piperidine-ether Pyridazin-3-yloxy 327.38 Higher polarity due to ether linkage
Compound 4f () Piperazine-carbonyl 3-Cl-5-CF₃-pyridin-2-yl 542.92 Enhanced metabolic stability (CF₃, Cl)
CAS 1788641-20-2 Direct pyrrolidine None N/A High solubility (dihydrochloride salt)
  • Target Compound : The methyl group on the benzodiazole increases hydrophobicity, aiding membrane permeability. The pyridinyl-piperazine group balances solubility through hydrogen bonding.

Actividad Biológica

2-methyl-5-[4-(pyridin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole class. Its unique structure, characterized by a piperazine ring attached to a pyridine moiety and a benzodiazole core, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is (2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone. Its molecular formula is C18H23N5OC_{18}H_{23}N_{5}O with a molecular weight of 329.41 g/mol. The structure includes multiple functional groups that may interact with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. This compound may modulate the activity of various molecular targets leading to therapeutic effects. The precise mechanisms remain to be fully elucidated but could involve:

  • Receptor Binding : Potential interactions with serotonin receptors or phosphodiesterase enzymes.
  • Enzyme Inhibition : Possible inhibition of monoamine oxidase (MAO) or phosphodiesterase (PDE) pathways.

In Vitro Studies

Several studies have explored the biological activities of related compounds with similar structures. For example:

  • Serotonin Receptor Affinity : Research indicates that compounds with piperazine and pyridine moieties exhibit varying affinities for serotonin receptors (5-HTR) which are crucial in mood regulation and psychotropic effects .
  • PDE Inhibition : Some derivatives have shown significant inhibition of phosphodiesterase 10A (PDE10A), suggesting potential use in treating neuropsychiatric disorders .
  • MAO Inhibitory Activity : Related compounds have demonstrated potent inhibitory effects on MAO-B, a target for neurodegenerative diseases like Alzheimer's .

Cytotoxicity and Safety

In studies assessing cytotoxicity using cell lines such as L929 fibroblasts, certain derivatives showed selective toxicity profiles. For instance, one study reported that while some compounds induced cell death at higher concentrations, others like T6 exhibited minimal cytotoxic effects across tested doses .

Case Study 1: PDE10A Inhibition

A recent study evaluated a series of compounds for their PDE10A inhibitory activity. Among these, a derivative similar to the target compound exhibited up to 92% inhibition at 10 µM concentration. This highlights the potential therapeutic application in treating conditions like schizophrenia where PDE10A plays a role .

Case Study 2: MAO-B Inhibition

Another significant investigation focused on the MAO-B inhibitory properties of piperazine derivatives. Compounds were tested for their IC50 values, revealing potent inhibition with selectivity indices that suggest their potential as lead candidates for neurodegenerative disorder treatments .

Data Summary Table

Activity Compound IC50 Value (µM) Notes
PDE10A InhibitionSimilar derivative10Significant inhibition observed
MAO-B InhibitionT30.013Highly selective inhibitor
CytotoxicityT6>120Minimal cytotoxic effects

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.